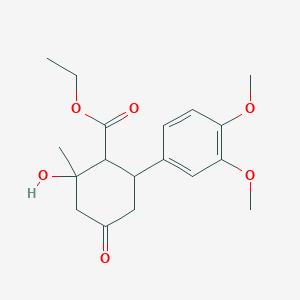
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.6235 g/mol . This compound is characterized by the presence of a chloropropenyl group and an acetyloxypropanoate group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroprop-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- 2-Chloroprop-2-en-1-yl aniline derivatives
Uniqueness
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both a chloropropenyl and an acetyloxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
5423-11-0 |
|---|---|
Fórmula molecular |
C8H11ClO4 |
Peso molecular |
206.62 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-5(9)4-12-8(11)6(2)13-7(3)10/h6H,1,4H2,2-3H3 |
Clave InChI |
UXKJQIFNZKQADY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC(=C)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


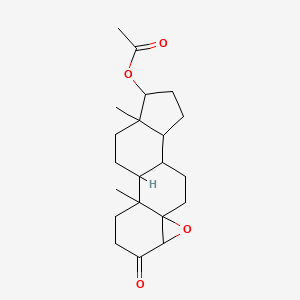

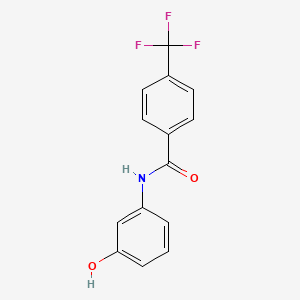

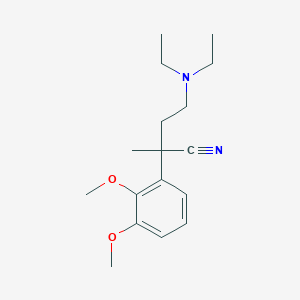
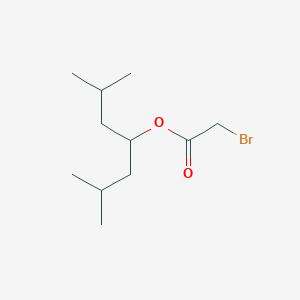
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
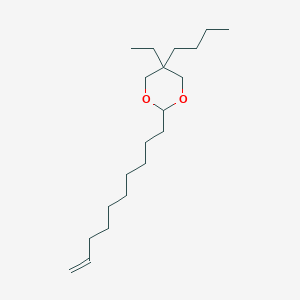
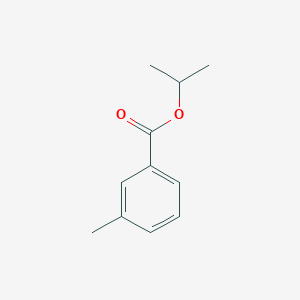
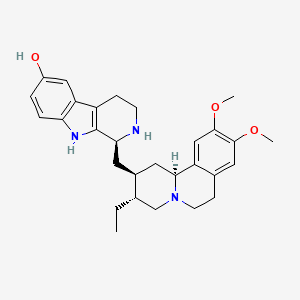
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

